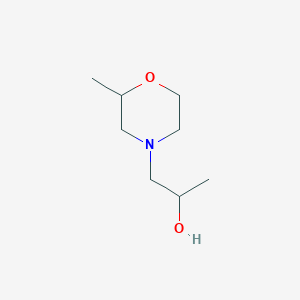
1-(2-Methylmorpholin-4-yl)propan-2-ol
Descripción general
Descripción
1-(2-Methylmorpholin-4-yl)propan-2-ol, also known as MMPro, is an organic molecule composed of carbon, oxygen, and hydrogen. It is a cyclic ether, meaning it forms a three-membered ring with two oxygen atoms and one carbon atom. MMPro is a versatile compound with a wide range of applications in the scientific and industrial fields. It is used as a solvent, a reagent, a catalyst, and a monomer in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
Molecular Interactions and Thermodynamics
Molecular Interactions in Polar Binary Mixtures : Studies have investigated the molecular interactions between polar systems such as N-methyl aniline and alcohols (including propan-2-ol), focusing on dielectric permittivity across various frequencies. These studies reveal the significance of molecular interactions in determining the physical properties of mixtures, which could be relevant for understanding the behavior of "1-(2-Methylmorpholin-4-yl)propan-2-ol" in similar contexts. The research emphasizes the role of hydrogen bonding and dipole moments in defining the characteristics of these mixtures (Krishna & Mohan, 2012).
Dielectric and Thermodynamic Parameters : Another aspect of scientific research involves correlating dielectric and thermodynamic parameters in hydrogen-bonded binary mixtures of alcohol and alkyl benzoates. This type of study provides a framework for understanding how "1-(2-Methylmorpholin-4-yl)propan-2-ol" might interact with other compounds at the molecular level, offering insights into its potential applications in materials science and chemistry (Mohan, Sastry, & Murthy, 2011).
Synthesis and Characterization of Complex Compounds
Synthesis of Complex Molecules : Research on the synthesis and characterization of complex compounds, including those involving alcohol components, sheds light on methodologies that could be applied to "1-(2-Methylmorpholin-4-yl)propan-2-ol". For instance, studies on the synthesis of cathinones and the characterization of their molecular structures provide a basis for exploring the synthetic potential of related compounds, including their structural analysis through techniques like X-ray crystallography and NMR spectroscopy (Nycz et al., 2011).
Catalytic Applications and Chemical Reactions : The development of catalysts for chemical reactions, such as transfer hydrogenation, and the synthesis of ionic compounds demonstrate the chemical versatility and potential application areas for molecules with structural similarities to "1-(2-Methylmorpholin-4-yl)propan-2-ol". These studies highlight the role of such compounds in facilitating or enhancing chemical reactions, which is crucial for pharmaceutical synthesis, material science, and chemical engineering (Aydemir et al., 2014).
Propiedades
IUPAC Name |
1-(2-methylmorpholin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(10)5-9-3-4-11-8(2)6-9/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBLMWVHBZYUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylmorpholin-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



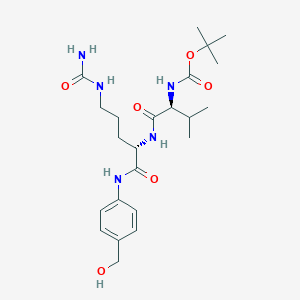

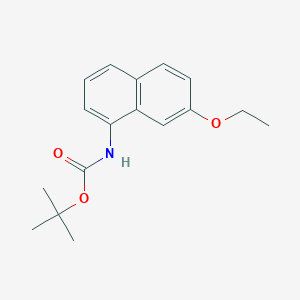
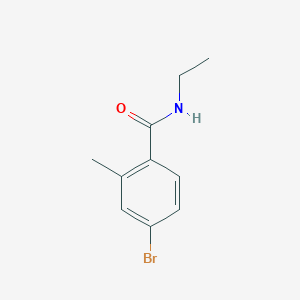
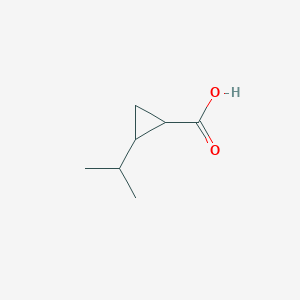
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)


![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)
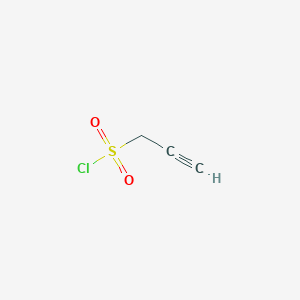

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)